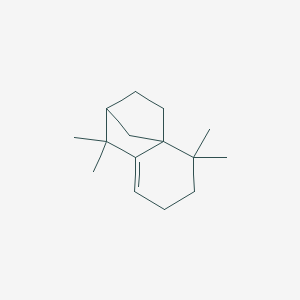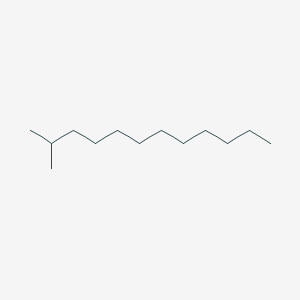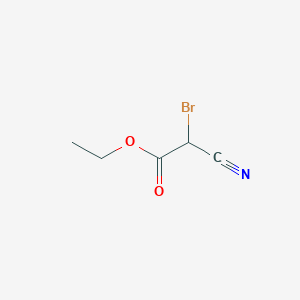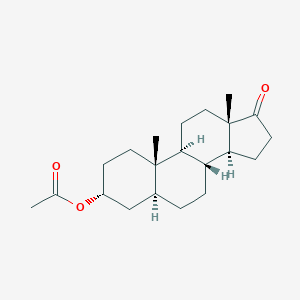
异长叶烯
描述
Isolongifolene is a sesquiterpene known for its distinct chemical structure and various applications, especially in the fragrance industry. It is derived from longifolene through a series of chemical reactions, showcasing its significance in organic synthesis and industrial applications.
Synthesis Analysis
Isolongifolene synthesis involves several key steps, starting from longifolene. An effective method is through the generation of 10-diazolongibornane from longifolene, leading to neolongifolene and eventually isolongifolene through acid exposure (Satyanarayana & Nayak, 1985). Another approach involves intramolecular alkylation of α,β-unsaturated ketones, showcasing a total synthesis pathway (Piers & Zbozny, 1979).
Molecular Structure Analysis
The molecular structure of isolongifolene is characterized by its unique tricyclic framework, which is essential for its chemical reactivity and properties. Studies involving the rearrangement of longifolene to isolongifolene have elucidated the mechanism, highlighting the significance of the exo, exo Me shift in this process (Yadav et al., 1980).
Chemical Reactions and Properties
Isolongifolene undergoes various chemical reactions, including oxidation and reduction, to yield a range of derivatives with distinct odors and potential applications. The oxidation of isolongifolene by m-chloroperbenzoic acid, for example, produces a mixture of epoxide, ketone, and alcohol, each with unique olfactory properties (Bombarda et al., 1994).
Physical Properties Analysis
The physical properties of isolongifolene, such as boiling point, melting point, and solubility, are crucial for its applications in the fragrance industry. While specific data on these properties were not detailed in the provided papers, these characteristics generally influence the substance's use in perfumery and industrial applications.
Chemical Properties Analysis
Isolongifolene's chemical properties, including reactivity with various organic and inorganic reagents, its stability under different conditions, and its catalytic behavior in synthetic pathways, have been explored. The influence of acidity and the acid distribution on catalysts for the conversion of longifolene to isolongifolene highlight its chemical versatility (Singh et al., 2007).
科学研究应用
抗氧化和自由基清除活性
异长叶烯已被发现具有显著的体外抗氧化和自由基清除活性 . 它在吸收和中和自由基方面发挥着重要作用 . 体外抗氧化试验的EC50值,即DPPH、ABTS、羟基自由基、一氧化氮、过氧化氢、超氧化物自由基清除、FRAP、TRAP和还原能力,分别为77.34、40.9、16.27、238.3、25.01、16.79、1.311、6.701、0.418 μg mL -1 .
抗癌特性
异长叶烯已被建议作为有效的抗氧化剂,用于治疗患有各种氧化性退行性疾病(如癌症)的患者 . 它已被发现对清除活性有效,这可能有助于治疗癌症 .
神经保护特性
异长叶烯已被证明对体外模型中的鱼藤酮诱导的氧化应激、线粒体功能障碍和细胞凋亡具有神经保护作用 . 这表明它可能用于治疗神经退行性疾病。
抗炎特性
异长叶烯已被发现具有抗炎特性 . 这表明它可能用于治疗炎症起关键作用的疾病。
线粒体功能障碍调节
异长叶烯已被发现能减轻鱼藤酮诱导的线粒体功能障碍 . 这表明它可能用于治疗线粒体功能障碍起关键作用的疾病。
细胞凋亡调节
<a data-citationid="70d39039-e6cf-ecb2-efa
作用机制
Target of Action
Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .
Mode of Action
Isolongifolene interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .
Biochemical Pathways
Isolongifolene affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .
Result of Action
Isolongifolene has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .
Action Environment
The action of Isolongifolene can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of Isolongifolene . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
属性
IUPAC Name |
(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044518 | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135-66-6, 17015-38-2 | |
| Record name | (-)-Isolongifolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolongifolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolongifolene, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLONGIFOLENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOLONGIFOLENE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














